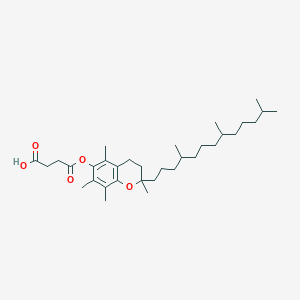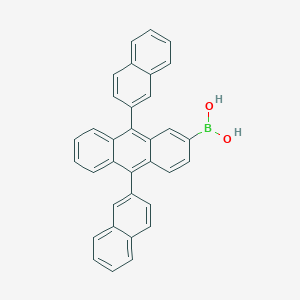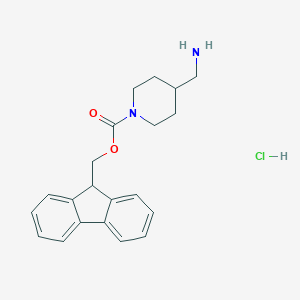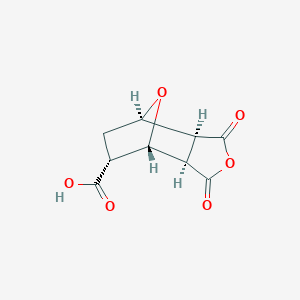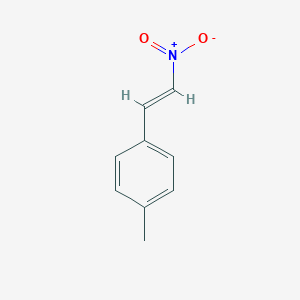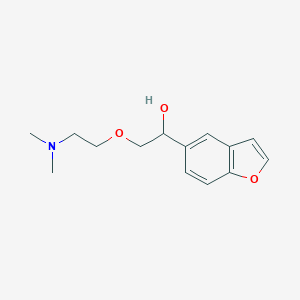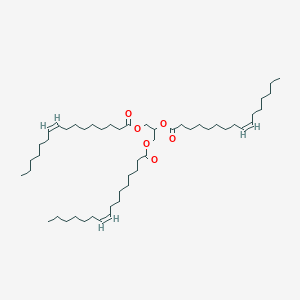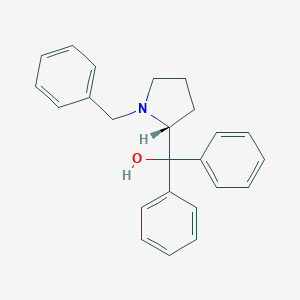
(R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol” is closely related to the compounds discussed in the provided papers. While the exact compound is not directly studied, the papers provide insights into similar structures and their properties. The compound of interest likely shares some of the physical and chemical characteristics due to the presence of similar functional groups and molecular frameworks.
Synthesis Analysis
The synthesis of related compounds involves the use of N-benzyl-l-proline ethyl ester as a starting material. Phenyl magnesium bromide is added to this ester in tetrahydrofuran (THF) at temperatures ranging from -10°C to room temperature under a nitrogen atmosphere. This reaction yields (S)-(1-benzylpyrrolidin-2-yl)diphenylmethanol, which can be further oxidized to its oxide form using 3-chloroperbenzoic acid in the presence of potassium carbonate in dichloromethane at temperatures from -78°C to room temperature .
Molecular Structure Analysis
Although the exact molecular structure of “(R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol” is not provided, the structure can be inferred to some extent from the related compounds. For instance, in the case of (1'-benzoylferrocenyl)diphenylmethanol, there is an intramolecular O-H...O hydrogen bond, and the molecules are linked into centrosymmetric dimers by C-H...O hydrogen bonds, forming a cyclic motif . Such structural features may also be present in the compound of interest, contributing to its stability and reactivity.
Chemical Reactions Analysis
The compound discussed in paper is a pyrrolidine derivative that can undergo oxidation to form an N-oxide. This indicates that the compound of interest may also participate in similar oxidation reactions. The presence of diphenylmethanol in the structure suggests potential reactivity at the hydroxyl group, such as esterification or ether formation, as well as at the aromatic rings, such as electrophilic substitution.
Physical and Chemical Properties Analysis
The physical properties of the related compound include a melting point range of 190-193°C or 185-187°C, and it is supplied as a white crystalline solid that is stable under normal conditions . The compound is likely to be soluble in organic solvents such as chloroform. Precautions for handling include wearing goggles and rubber gloves in a fume hood, and it should be stored in a tightly closed dry container in a cool place .
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Esters Via a Greener Steglich Esterification
- Summary of the Application: A modified Steglich esterification reaction was used to synthesize a small library of ester derivatives with primary and secondary alcohols . The methodology uses a non-halogenated and greener solvent, acetonitrile, and enables product isolation in high yields without the need for chromatographic purification .
- Methods of Application: The protocol exhibits rates and yields that are comparable to traditional solvent systems and employs an extraction and wash sequence that eliminates the need for the purification of the ester product via column chromatography . This general method can be used to couple a variety of carboxylic acids with 1° and 2° aliphatic alcohols, benzylic and allylic alcohols, and phenols to obtain pure esters in high yields .
- Results or Outcomes: Using the modified Steglich esterification in acetonitrile followed by an acid-base extraction workup, 3-methoxybenzyl cinnamate was obtained as a light-yellow oil (205 mg, 90% yield) without the need for column chromatography .
2. Synthesis of Thiophene Derivatives
- Summary of the Application: Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Methods of Application: The current review envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives by heterocyclization of various substrates from 2012 on .
- Results or Outcomes: Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
3. Direct Cross-Coupling of Benzyl Alcohols
- Summary of the Application: In pursuit of effective synthetic routes functioning under greener pathways to achieve direct C–C bond formation, N-iodosuccinimide (NIS) has been reported as the most effective precatalyst among the N-halosuccinimides (NXSs) for the direct cross-coupling of benzyl alcohols with C-nucleophiles under solvent .
- Methods of Application: The study involves the use of N-iodosuccinimide (NIS) as a precatalyst for the direct cross-coupling of benzyl alcohols with C-nucleophiles . This method provides a greener pathway for C–C bond formation .
- Results or Outcomes: The study demonstrates the effectiveness of N-iodosuccinimide (NIS) as a precatalyst for the direct cross-coupling of benzyl alcohols with C-nucleophiles .
3. Direct Cross-Coupling of Benzyl Alcohols
- Summary of the Application: In pursuit of effective synthetic routes functioning under greener pathways to achieve direct C–C bond formation, N-iodosuccinimide (NIS) has been reported as the most effective precatalyst among the N-halosuccinimides (NXSs) for the direct cross-coupling of benzyl alcohols with C-nucleophiles under solvent .
- Methods of Application: The study involves the use of N-iodosuccinimide (NIS) as a precatalyst for the direct cross-coupling of benzyl alcohols with C-nucleophiles . This method provides a greener pathway for C–C bond formation .
- Results or Outcomes: The study demonstrates the effectiveness of N-iodosuccinimide (NIS) as a precatalyst for the direct cross-coupling of benzyl alcohols with C-nucleophiles .
Zukünftige Richtungen
The development of novel catalytic methods for SN-transformations has evolved into a flourishing and reviving area of research . The current review enables an overview of modern strategies for catalytic nucleophilic substitutions, presents as the main topic the state-of-the-art with respect to SN-methods that are promoted by Lewis bases and points out potential future directions for further innovations .
Eigenschaften
IUPAC Name |
[(2R)-1-benzylpyrrolidin-2-yl]-diphenylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO/c26-24(21-13-6-2-7-14-21,22-15-8-3-9-16-22)23-17-10-18-25(23)19-20-11-4-1-5-12-20/h1-9,11-16,23,26H,10,17-19H2/t23-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOXPIPWRDWNBA-HSZRJFAPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)CC2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

